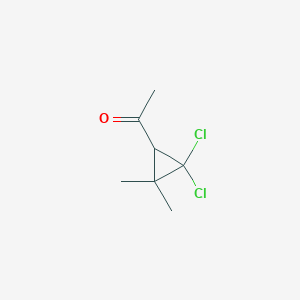
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one is a chemical compound characterized by a cyclopropyl group with two chlorine atoms and two methyl groups attached to one of the carbons, and an ethanone group attached to the second carbon of the cyclopropyl ring
Méthodes De Préparation
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with ethanone under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopropyl ethanones.
Applications De Recherche Scientifique
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparaison Avec Des Composés Similaires
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)butane: This compound has a butane group instead of an ethanone group, leading to different chemical properties and applications.
1-(2,2-Dimethylcyclopropyl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
3591-54-6 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Cl2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
Clé InChI |
MKLLRTOJKHMFRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C1(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
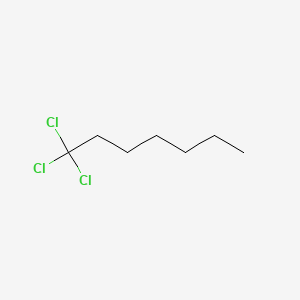
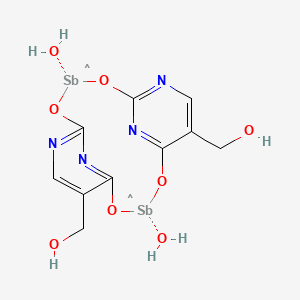

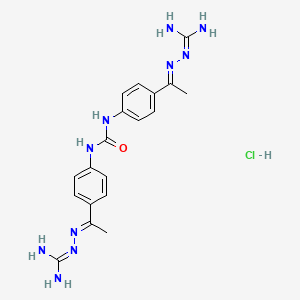

![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
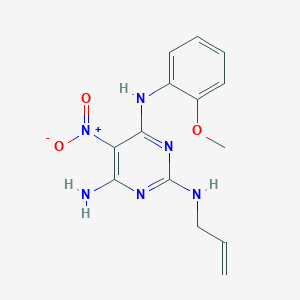
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
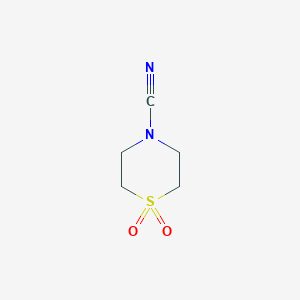
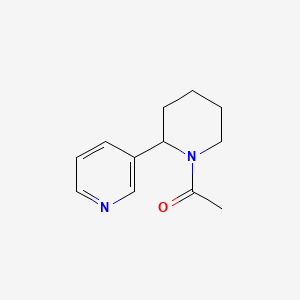
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
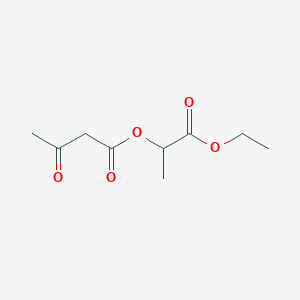
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
